1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane
Overview
Description
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is a silicone-based compound that is part of a broader class of organosilicon compounds. While the specific compound is not directly studied in the provided papers, the research on similar siloxane compounds can offer insights into its characteristics. Siloxanes are known for their diverse applications, ranging from materials science to pharmaceuticals, due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of siloxane compounds often involves hydrolysis and condensation reactions. For example, the synthesis of various stereoisomers of tetrahydroxy tetraisopropylcyclotetrasiloxane was achieved through the hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis . Similarly, hexamethyl-7,7-diorganocyclotetrasiloxanes were synthesized by reacting disodiumoxyhexamethylsiloxane with dichlorodiorganosilanes . These methods suggest that the synthesis of heptamethyltrisiloxane could also involve hydrolysis of organochlorosilanes and subsequent condensation reactions.
Molecular Structure Analysis
The molecular structure of siloxanes is crucial for their properties and applications. X-ray crystallography has been used to determine the structures of various siloxane compounds, revealing details such as bond angles, dihedral angles, and intermolecular interactions . For instance, the structure of a tetrasiloxane-1,7-diol was determined to have a central Si-O-Si angle of 180°, indicating a linear arrangement . These structural analyses are essential for understanding the behavior of siloxanes in different environments.
Chemical Reactions Analysis
Siloxanes can undergo a variety of chemical reactions, including hydrosilylation, which is a key reaction for modifying siloxane compounds. For example, hydrosilylation was used to synthesize octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane from octakis(dimethylsiloxy)octasilsesquioxane . This reaction is catalyzed by platinum compounds and can lead to the formation of hybrid organic-inorganic materials. The ability to modify siloxane compounds through such reactions expands their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxanes are influenced by their molecular structure. These properties include thermal stability, hydrophobicity, and flexibility, which make them suitable for various applications. The synthesis and properties of novel isomeric regular polysiloxanes containing both Si-H and RSiO3/2(T) units were explored, highlighting the importance of the microstructure in determining the properties of the polymers . Additionally, the optimization of the synthesis process for heptamethyltrisiloxane was studied, which is relevant for understanding the production and yield of such compounds .
Scientific Research Applications
Catalysis in Hydrosilylation Reactions
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane has been studied for its role in hydrosilylation reactions, a process essential in organofunctional silanes, siloxanes, and polysiloxanes synthesis. Research shows that using ionic liquids creates a biphasic system, enabling catalyst recycling and process intensification, especially in microreactors. This application significantly enhances the reaction's efficiency and yield (Jankowska-Wajda et al., 2018).
Synthesis Optimization
The synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane has been optimized using various methodologies. For example, the Random-Centroid Optimization Method has been applied, significantly improving the synthesis efficiency and yield. This process uses silicone with high hydrogen content and hexamethyldisiloxane as starting materials, highlighting the compound's versatility in chemical synthesis (Gong Hong-shen, 2014).
Material Science Applications
In material science, 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane is a precursor in the synthesis of various siloxane-based polymers. These polymers have numerous applications due to their unique physical and chemical properties, demonstrating the compound's importance in developing new materials (Marciniec et al., 2008).
Reaction Mechanism Studies
Studies have also been conducted on the photolysis of heptamethyl-2-phenyltrisilane, a closely related compound, to understand reaction mechanisms in the presence of dimethyl sulfoxide. Such studies are crucial for comprehending the behavior of siloxane compounds under various conditions (Okinoshima & Weber, 1978).
properties
IUPAC Name |
trimethyl-(methyl-octyl-trimethylsilyloxysilyl)oxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38O2Si3/c1-9-10-11-12-13-14-15-20(8,16-18(2,3)4)17-19(5,6)7/h9-15H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRSFLUHMDMRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-07-3 | |
Record name | Poly[oxy(methyloctylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42557-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6051807 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |
CAS RN |
17955-88-3 | |
Record name | Caprylyl methicone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17955-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caprylyl trisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017955883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-octyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,5,5,5-heptamethyl-3-octyltrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLYL TRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q95M2P1KJL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.